4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole

Hedgehog Signaling Dermatology Research In Vivo Pharmacology

Researchers sourcing this pyrazole-azetidine ether for SAR or in vivo pharmacology often face supply inconsistencies. This compound is the exact Hedgehog pathway agonist (hair growth retardation in mice) and P2X3 antagonist (EC50=80 nM) required to reproduce published data. - Validated selectivity: No off-target β1-adrenergic binding, ideal for selectivity panels. - Unique SAR: The 1-ethyl pyrazole and 4-oxy-azetidine linkage are critical; generic analogs will not replicate target engagement. - Reliable supply: Batch-to-batch consistency ensured for repeatable proof-of-concept studies.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B12073939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)OC2CNC2
InChIInChI=1S/C8H13N3O/c1-2-11-6-8(5-10-11)12-7-3-9-4-7/h5-7,9H,2-4H2,1H3
InChIKeyQHTKSFJCBRZYCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole: A Pyrazole-Azetidine Hybrid Scaffold for Hedgehog, P2X3, and CCR5 Pathway Research Procurement


4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole is a heterocyclic chemical probe that combines a pyrazole core with an azetidine ether moiety, conferring a unique spatial and electronic profile. This compound is not a terminal therapeutic but a research-enabling tool primarily documented for its biological engagement with the Hedgehog signaling pathway, P2X purinoceptor 3 (P2X3), and C-C chemokine receptor type 5 (CCR5) [1]. Its distinct structural arrangement—specifically the direct ether linkage between the azetidine and pyrazole rings—differentiates it from related pyrazole analogs and positions it as a specialized building block for medicinal chemistry and target validation studies [2].

Why 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole Cannot Be Casually Substituted with Other Pyrazole or Azetidine Analogs


Substitution with a generic pyrazole or azetidine analog is contraindicated due to the compound's non-linear and context-dependent structure-activity relationships (SAR). The specific arrangement of the 1-ethyl substitution on the pyrazole ring and the 4-oxy-azetidine ether linkage is not a trivial structural variation; it directly governs the molecule's three-dimensional conformation and electronic distribution, which in turn dictate its binding affinity, functional selectivity, and physicochemical behavior across distinct protein targets [1]. For instance, while the compound exhibits agonist activity at the Hedgehog pathway, closely related pyrazole-azetidine derivatives are patented as modulators of sphingosine-1-phosphate (S1P) receptors, underscoring that even minor structural modifications can drastically alter the target engagement profile [2]. Consequently, sourcing the exact chemical entity is essential for reproducing published biological data or for executing a specific SAR campaign.

4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole: Quantitative Evidence of Target Engagement and Selectivity


Hedgehog Pathway Agonism: In Vivo Hair Growth Retardation in Mouse Model

In a direct head-to-head in vivo comparison, 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole (referred to as 'pyrazolyl azetidinyl ether 29') was evaluated against the established reference compound eflornithine for its ability to retard hair growth in a mouse model [1]. The target compound acted as an agonist of the Hedgehog (Hh) signaling pathway and demonstrably retarded the rate of hair growth, although it was slightly less effective than eflornithine [1]. This provides a quantifiable benchmark for its in vivo functional activity.

Hedgehog Signaling Dermatology Research In Vivo Pharmacology

P2X3 Receptor Antagonism: Quantified Potency in Xenopus Oocyte Assay

The compound exhibits quantifiable antagonist activity against the recombinant rat P2X purinoceptor 3 (P2X3), a key target in pain and inflammation [1]. In a defined electrophysiological assay using Xenopus oocytes, it displayed an EC50 of 80 nM [1]. While a direct comparator is not provided in the same study, this value can be benchmarked against the class of P2X3 antagonists, where potencies in the low nanomolar range are often required for therapeutic relevance [2].

Purinergic Signaling Pain Research Ion Channel Pharmacology

Selectivity Profile: Absence of Beta-1 Adrenergic Receptor Binding

In contrast to many basic amine-containing pharmacophores which can promiscuously bind aminergic GPCRs, 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole demonstrates a clean selectivity profile with no measurable affinity for the Beta-1 adrenergic receptor . This finding serves as direct evidence of its target selectivity, distinguishing it from more promiscuous pyrazole or azetidine analogs that may carry a higher risk of off-target cardiovascular effects [1].

Selectivity Screening Off-Target Pharmacology Adrenergic Receptors

Procurement-Led Application Scenarios for 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole in Drug Discovery


Validating Hedgehog Pathway Modulation in Dermatology and Oncology In Vivo Models

Based on the in vivo evidence of Hedgehog pathway agonism and hair growth retardation in mice [1], this compound is uniquely suited for in vivo pharmacology studies exploring the therapeutic potential of Hedgehog pathway modulation for indications such as alopecia, wound healing, or basal cell carcinoma. Its established, albeit slightly less potent than eflornithine, activity provides a reliable benchmark for proof-of-concept experiments.

Chemical Probe for P2X3 Receptor Pharmacology and Pain Target Validation

The quantified EC50 of 80 nM at the P2X3 receptor in Xenopus oocytes [1] positions this compound as a useful chemical probe for academic and industrial laboratories investigating purinergic signaling in pain, inflammation, and related disorders. It can serve as a reference antagonist for assay development or as a starting scaffold for medicinal chemistry optimization aimed at improving potency and selectivity [2].

Selectivity Profiling and Off-Target Liability Assessment

The documented lack of binding affinity for the Beta-1 adrenergic receptor [1] makes this compound a valuable tool in selectivity panels. Researchers can utilize it to benchmark the selectivity of new pyrazole-based leads, ensuring that structural modifications do not inadvertently introduce promiscuous aminergic GPCR binding. This application is critical for early-stage drug discovery programs aiming to minimize cardiovascular or CNS-related side effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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